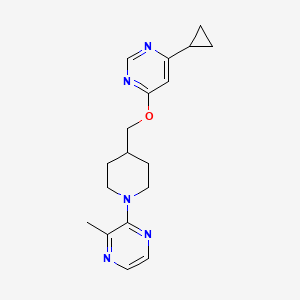

4-Cyclopropyl-6-((1-(3-methylpyrazin-2-yl)piperidin-4-yl)methoxy)pyrimidine

Description

4-Cyclopropyl-6-((1-(3-methylpyrazin-2-yl)piperidin-4-yl)methoxy)pyrimidine is a heterocyclic organic compound featuring a pyrimidine core substituted with a cyclopropyl group at the 4-position and a piperidin-4-ylmethoxy group at the 6-position. The piperidine ring is further functionalized with a 3-methylpyrazin-2-yl moiety.

The compound’s molecular formula is inferred as C₁₉H₂₂N₆O₂ (molecular weight: ~366.42 g/mol), based on structural analysis of its substituents. The cyclopropyl group may confer metabolic stability, while the pyrazine ring could enhance binding affinity through π-π interactions.

Properties

IUPAC Name |

2-[4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-3-methylpyrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O/c1-13-18(20-7-6-19-13)23-8-4-14(5-9-23)11-24-17-10-16(15-2-3-15)21-12-22-17/h6-7,10,12,14-15H,2-5,8-9,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYEUIRZEYRTBPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN=C1N2CCC(CC2)COC3=NC=NC(=C3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions . This reaction employs palladium catalysts and organoboron reagents to achieve the desired coupling.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and efficiency. This can include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-6-((1-(3-methylpyrazin-2-yl)piperidin-4-yl)methoxy)pyrimidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring or the piperidine moiety, using reagents like alkyl halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in various substituted pyrimidine or piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

- Therapeutic Potential : Research has indicated that this compound has potential applications in treating neurological disorders and cancer due to its ability to interact with specific biological targets. Studies have shown that it may inhibit certain enzymes or receptors, modulating biochemical pathways critical for disease progression .

- Biological Activity : The compound is under investigation for its enzyme inhibition properties, particularly in relation to DDR1/2 receptors, which are implicated in fibrotic diseases. Its low toxicity and favorable pharmacokinetic properties enhance its suitability for drug development .

Synthetic Chemistry

- Building Block for Synthesis : It serves as a versatile building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical reactions, including oxidation, reduction, and nucleophilic substitution, making it valuable for synthetic chemists .

- Reaction Mechanisms : The compound can undergo diverse reactions under controlled conditions, yielding various derivatives that can be further explored for their biological activities or used in material science .

Case Study 1: Enzyme Inhibition

A study focused on the interaction of this compound with DDR receptors demonstrated its inhibitory effects on fibrosis-related pathways. This research highlighted its potential as a therapeutic agent in treating idiopathic pulmonary fibrosis, showcasing its efficacy in preclinical models .

Case Study 2: Synthesis of Analogues

Research involving the synthesis of analogues of 4-Cyclopropyl-6-((1-(3-methylpyrazin-2-yl)piperidin-4-yl)methoxy)pyrimidine has revealed insights into structure-activity relationships (SAR). Variations in substituents on the piperidine ring were found to significantly affect biological activity, leading to the identification of more potent derivatives .

Comparative Analysis with Related Compounds

| Compound Name | Structure | Key Applications |

|---|---|---|

| 4-Cyclopropylpyrimidines | Pyrimidine core with cyclopropyl substitution | Anticancer agents |

| Piperidine Derivatives | Piperidine ring with various substitutions | Neurological therapies |

| Methylpyrazine Compounds | Pyrazine core with methyl substitutions | Antimicrobial agents |

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-6-((1-(3-methylpyrazin-2-yl)piperidin-4-yl)methoxy)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit a key enzyme involved in a metabolic pathway, resulting in altered cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 4-Cyclopropyl-6-((1-(3-methylpyrazin-2-yl)piperidin-4-yl)methoxy)pyrimidine, a structurally analogous compound, 4-cyclopropyl-6-{[1-(3-fluoropyridine-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine (BK80466) , is analyzed below .

Table 1: Structural and Physicochemical Comparison

| Parameter | Target Compound | BK80466 |

|---|---|---|

| Molecular Formula | C₁₉H₂₂N₆O₂* | C₁₉H₂₁FN₄O₂ |

| Molecular Weight | 366.42* | 356.394 |

| Key Substituent | 3-Methylpyrazin-2-yl | 3-Fluoropyridine-4-carbonyl |

| Functional Groups | Cyclopropyl, pyrazine, piperidine-methoxy | Cyclopropyl, fluoropyridine-carbonyl, piperidine-methoxy |

| Theoretical LogP | ~2.1 (moderate lipophilicity) | ~1.8 (slightly polar due to fluorine) |

| Commercial Availability | Not reported | $8–11/g (research use only) |

Notes:

- *Theoretical values for the target compound are derived from structural analogs.

Key Differences in Bioactivity (Inferred):

Binding Affinity : The 3-methylpyrazin-2-yl group in the target compound may enhance interactions with hydrophobic pockets in enzyme active sites, whereas BK80466’s fluoropyridine-carbonyl group could favor hydrogen bonding with polar residues.

Metabolic Stability : The cyclopropyl group in both compounds likely reduces oxidative metabolism, but BK80466’s fluorine atom might slow cytochrome P450-mediated degradation.

Solubility : BK80466’s fluorine and carbonyl groups may improve aqueous solubility (~25–30 mg/mL estimated) compared to the target compound (~15–20 mg/mL estimated).

Limitations of Comparison:

- No experimental data (e.g., IC₅₀, pharmacokinetics) are available for the target compound, necessitating reliance on structural extrapolation.

- BK80466’s commercial status suggests it is a well-characterized research tool, whereas the target compound’s applications remain speculative .

Biological Activity

4-Cyclopropyl-6-((1-(3-methylpyrazin-2-yl)piperidin-4-yl)methoxy)pyrimidine is a novel compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This compound features a pyrimidine ring with a cyclopropyl group and a methoxy group linked to a piperidine ring, which is further substituted with a methylpyrazine moiety. Its molecular formula is and it has a molecular weight of approximately 325.416 g/mol .

Chemical Structure and Properties

The structural characteristics of 4-Cyclopropyl-6-((1-(3-methylpyrazin-2-yl)piperidin-4-yl)methoxy)pyrimidine can be summarized as follows:

| Property | Description |

|---|---|

| Molecular Formula | C18H23N5O |

| Molecular Weight | 325.416 g/mol |

| Key Functional Groups | Pyrimidine, Cyclopropyl, Methoxy, Piperidine |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. It may modulate enzyme activity or receptor binding, influencing various metabolic pathways. For instance, its structure suggests potential interactions with G protein-coupled receptors (GPCRs), which are crucial in numerous physiological processes .

Biological Activity

Research indicates that 4-Cyclopropyl-6-((1-(3-methylpyrazin-2-yl)piperidin-4-yl)methoxy)pyrimidine exhibits significant biological activities:

1. Enzyme Inhibition:

- The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in conditions like cancer and metabolic disorders .

2. Receptor Binding:

- It may bind to various receptors, potentially influencing signaling pathways relevant to diseases such as type 2 diabetes and other metabolic disorders .

3. Anticancer Potential:

- Preliminary studies suggest that compounds with similar structures may exhibit anticancer properties by inhibiting heat shock protein 90 (HSP90), which is implicated in the stabilization of several oncogenic proteins .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of 4-Cyclopropyl-6-((1-(3-methylpyrazin-2-yl)piperidin-4-yl)methoxy)pyrimidine:

Case Study 1: Enzyme Modulation

A study demonstrated that similar pyrimidine derivatives could significantly inhibit key enzymes involved in glucose metabolism, suggesting that this compound might have similar effects .

Case Study 2: Receptor Interaction

Research on related piperidine derivatives indicated their ability to act as agonists for GPCRs, highlighting the potential for therapeutic applications in metabolic diseases .

Case Study 3: Cancer Therapeutics

Investigations into HSP90 inhibitors revealed that modifications to the pyrimidine scaffold could enhance anticancer efficacy while reducing toxicity, supporting the exploration of this compound's analogs in cancer treatment .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of 4-Cyclopropyl-6-((1-(3-methylpyrazin-2-yl)piperidin-4-yl)methoxy)pyrimidine, we can compare it with other structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Amino-6-(3-methylphenyl)pyrido[3,2-d]pyrimidin | Contains amino and phenyl groups | Potential use in treating hepatitis C |

| N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin | Trifluoromethyl substitution | Investigated as GPR119 agonists for diabetes |

| 1-(3-Methylpyrazin-2-yl)piperidin | Pyrazine moiety attached to piperidine | Explored for antibacterial properties |

These comparisons illustrate how the specific substitutions in 4-Cyclopropyl-6-((1-(3-methylpyrazin-2-yl)piperidin-4-yl)methoxy)pyrimidine contribute to its distinct biological activities and potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.